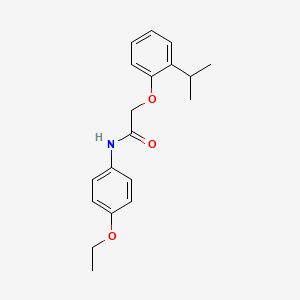

![molecular formula C22H27N3O3 B5550180 N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

- New derivatives of acetamide, including structures similar to the queried compound, have been synthesized through various chemical reactions. For example, Khalid et al. (2014) synthesized a series of N-substituted derivatives by pairing benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles (Khalid et al., 2014).

Molecular Structure Analysis

- Olszewska et al. (2011) characterized N-derivatives of phenoxyacetamide, similar to the compound , using X-ray powder diffraction, which provides insights into the molecular structures of potential pesticides (Olszewska et al., 2011).

Chemical Reactions and Properties

- Nikonov et al. (2016) synthesized derivatives via reactions involving N-(2-hydroxyphenyl)acetamide, providing insight into the chemical reactions and intermediate products that can be relevant to the compound (Nikonov et al., 2016).

Physical Properties Analysis

- The physical properties of related compounds can be inferred from the work of Matulenko et al. (2004), who identified physical properties like potency and stability in diaryl piperazine acetamides (Matulenko et al., 2004).

Scientific Research Applications

New Powder Diffraction Data of Potential Pesticides

N-derivatives of related compounds have been characterized by X-ray powder diffraction, indicating potential applications as pesticides. These compounds, including various N-derivatives, have been extensively studied for their physical properties, which could be relevant for the development of new pesticides (Olszewska, Tarasiuk, & Pikus, 2011).

Synthesis Processes

A practical process for synthesizing related compounds from piperazine indicates the potential for scalable production. This could be relevant for the development of pharmaceuticals or other chemical applications, showcasing a method to achieve high yields of related compounds (Guillaume et al., 2003).

Biological Screening and Fingerprint Applications

Compounds with similar structures have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. This indicates a broad spectrum of potential biological applications, including the development of new treatments for infections and infestations (Khan et al., 2019).

PET Ligand for Central NK1 Receptors

The synthesis and evaluation of related compounds as potential positron emission tomography (PET) ligands for investigating central neurokinin(1) (NK1) receptors suggest applications in neurological research and potentially in the diagnosis of neurological conditions (Van der Mey et al., 2005).

Marine Actinobacterium Metabolites

Compounds structurally related to N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide have been isolated from marine actinobacteria, highlighting the potential for discovering new bioactive metabolites with pharmaceutical applications (Sobolevskaya et al., 2007).

Multi-target Therapeutic Approach to Neuroprotection

Research into related compounds suggests a multi-target therapeutic approach for neuroprotection, potentially offering new avenues for Alzheimer's disease treatment. These findings underscore the relevance of such chemical entities in developing treatments for neurodegenerative diseases (Lecanu et al., 2010).

Mechanism of Action

properties

IUPAC Name |

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-16-8-9-19(14-17(16)2)28-15-22(27)23-20-6-4-5-7-21(20)25-12-10-24(11-13-25)18(3)26/h4-9,14H,10-13,15H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPICLQNVTATWHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

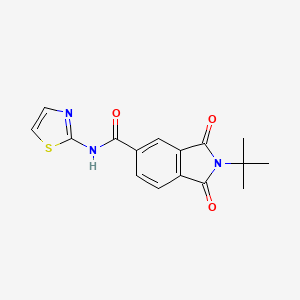

![2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5550100.png)

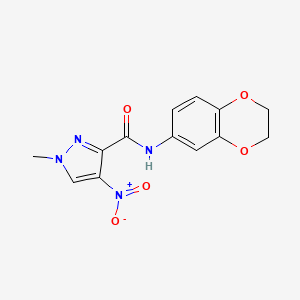

![1-(4-methylphenyl)-4-[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]-2-piperazinone](/img/structure/B5550109.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5550110.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5550121.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)

![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)